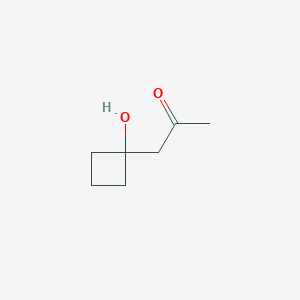

1-(1-Hydroxycyclobutyl)propan-2-one

Description

BenchChem offers high-quality 1-(1-Hydroxycyclobutyl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Hydroxycyclobutyl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-hydroxycyclobutyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6(8)5-7(9)3-2-4-7/h9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMBSPTUQCSBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(CCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Methodologies for 1-(1-Hydroxycyclobutyl)propan-2-one

Executive Summary

In modern medicinal chemistry, the incorporation of sterically constrained, sp3-rich ring systems is a proven strategy to improve the metabolic stability and pharmacokinetic profiles of drug candidates. 1-(1-Hydroxycyclobutyl)propan-2-one (CAS: 1897761-47-5) has emerged as a highly versatile bifunctional building block. Featuring both a tertiary cyclobutanol and an enolizable methyl ketone, this compound serves as a critical precursor for spirocyclic scaffolds, alkylidene cyclobutanes, and complex bridged systems.

This technical guide provides a comprehensive overview of its physicochemical properties, details a highly optimized, self-validating synthetic workflow, and outlines its downstream applications in drug discovery.

Chemical Identity & Physicochemical Properties

Understanding the fundamental properties of 1-(1-hydroxycyclobutyl)propan-2-one is critical for predicting its behavior in various solvent systems and its reactivity profile during downstream synthesis. The data below synthesizes current predictive models and supplier specifications [1] [2].

| Property | Value |

| IUPAC Name | 1-(1-hydroxycyclobutyl)propan-2-one |

| CAS Registry Number | 1897761-47-5 |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| Density (Predicted) | 1.089 ± 0.06 g/cm³ |

| Boiling Point (Predicted) | 211.9 ± 13.0 °C |

| Solubility | Soluble in H₂O (~99 g/L); Highly soluble in EtOH, THF, EtOAc |

| SMILES String | CC(=O)CC1(O)CCC1 |

| Physical Form | Liquid (at standard temperature and pressure) |

Strategic Synthesis: The Grignard-Wacker Sequence

While a direct aldol addition (reacting cyclobutanone with the lithium enolate of acetone) appears theoretically straightforward, it is practically flawed. Acetone's propensity for self-condensation and poly-alkylation under strong basic conditions (e.g., LDA) often results in complex mixtures and poor yields.

To ensure high purity and scalability, a two-step sequence utilizing a Grignard addition followed by a Tsuji-Wacker oxidation is the preferred methodology. This route isolates the reactive centers, preventing unwanted side reactions.

Synthetic workflow for 1-(1-hydroxycyclobutyl)propan-2-one and downstream spirocyclic derivatives.

Step-by-Step Methodology & Validation

Phase 1: Nucleophilic Addition (Grignard)

-

Causality: By utilizing allylmagnesium bromide instead of an acetone enolate, we install a terminal alkene as a stable, unreactive placeholder for the methyl ketone. This ensures a clean, quantitative 1,2-addition to the sterically unhindered cyclobutanone core without the risk of aldol self-condensation.

-

Protocol:

-

Charge a flame-dried, argon-purged flask with cyclobutanone (1.0 equiv) and anhydrous THF (0.5 M). Cool to 0 °C.

-

Dropwise add allylmagnesium bromide (1.2 equiv, 1.0 M in Et₂O) over 30 minutes, maintaining the internal temperature below 5 °C.

-

Stir for 2 hours at room temperature.

-

Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-allylcyclobutan-1-ol.

-

-

Self-Validating Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). Visualize with a KMnO₄ stain. The terminal alkene of the intermediate will reduce the permanganate instantly, yielding a bright yellow spot against a purple background, confirming the success of the Grignard addition.

Phase 2: Palladium-Catalyzed Wacker Oxidation

-

Causality: The Tsuji-Wacker oxidation is selected for its strict Markovnikov regioselectivity. The catalytic system (PdCl₂/CuCl/O₂) selectively oxidizes the terminal alkene to a methyl ketone without inducing ring-opening of the strained cyclobutane or inadvertently oxidizing the tertiary hydroxyl group.

-

Protocol:

-

Dissolve 1-allylcyclobutan-1-ol (1.0 equiv) in a solvent mixture of DMF/H₂O (7:1, 0.2 M).

-

Add PdCl₂ (10 mol%) and CuCl (1.0 equiv).

-

Purge the reaction vessel with O₂ gas and attach an O₂ balloon. Stir vigorously at room temperature for 16-24 hours.

-

Dilute with H₂O and extract with Et₂O (4x) to minimize DMF carryover. Wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate 1-(1-hydroxycyclobutyl)propan-2-one.

-

-

Self-Validating Checkpoint: ¹H NMR (CDCl₃) is the definitive validation tool. The complete disappearance of the alkene multiplet at 5.7–6.0 ppm and the emergence of a sharp 3H singlet at ~2.20 ppm confirms the successful installation of the propan-2-one moiety [3].

Analytical Characterization Signatures

To ensure rigorous quality control, researchers should benchmark their synthesized 1-(1-hydroxycyclobutyl)propan-2-one against the following expected spectroscopic signatures.

Expected ¹H NMR (400 MHz, CDCl₃)

-

~3.50 ppm (br s, 1H): Tertiary hydroxyl proton (-OH). Note: Chemical shift is concentration and temperature-dependent.

-

~2.75 ppm (s, 2H): Isolated methylene protons (-CH₂-) situated between the cyclobutane ring and the carbonyl group.

-

~2.20 ppm (s, 3H): Methyl protons of the terminal ketone (-CH₃).

-

~2.00–2.15 ppm (m, 4H): Cyclobutane ring protons alpha to the hydroxyl group.

-

~1.50–1.80 ppm (m, 2H): Cyclobutane ring protons beta to the hydroxyl group.

Expected ¹³C NMR (100 MHz, CDCl₃)

-

~209.0 ppm: Carbonyl carbon (C=O).

-

~73.5 ppm: Quaternary cyclobutane carbon attached to the hydroxyl group (C-OH).

-

~52.0 ppm: Methylene carbon alpha to the ketone.

-

~36.5 ppm (2C): Cyclobutane carbons alpha to the C-OH.

-

~31.0 ppm: Terminal methyl carbon.

-

~12.5 ppm: Cyclobutane carbon beta to the C-OH.

Stability, Handling, and Downstream Applications (E-E-A-T)

Chemical Stability

As a β-hydroxy ketone derivative, 1-(1-hydroxycyclobutyl)propan-2-one is susceptible to retro-aldol cleavage if exposed to strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures. This cleavage will revert the molecule back to cyclobutanone and acetone. Therefore, downstream transformations should strictly utilize neutral, acidic, or non-nucleophilic basic conditions.

Downstream Applications in Drug Discovery

The primary utility of this compound lies in its ability to undergo controlled dehydration. Treatment with catalytic p-toluenesulfonic acid (p-TsOH) in refluxing toluene (with a Dean-Stark trap) yields 1-cyclobutylidenepropan-2-one .

This conjugated enone is a highly reactive Michael acceptor and dieneophile. It is frequently deployed in cycloaddition reactions (such as Diels-Alder or [3+2] annulations) to construct complex spiro[3.n]alkane systems . These spirocyclic scaffolds are highly prized in modern pharmacology for their ability to project functional groups into three-dimensional space, often improving target binding affinity and disrupting flat, aromatic-rich molecular structures that suffer from poor aqueous solubility.

References

Physicochemical characteristics of 1-(1-Hydroxycyclobutyl)propan-2-one

The following technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the physicochemical utility, synthesis, and application of 1-(1-Hydroxycyclobutyl)propan-2-one .

Functional Class:

Executive Summary

1-(1-Hydroxycyclobutyl)propan-2-one (CAS: 1897761-47-5) is a specialized C7 aliphatic building block characterized by a tertiary alcohol and a pendant methyl ketone moiety anchored to a cyclobutane ring.[1][2] In modern medicinal chemistry, this scaffold serves as a critical bioisostere for the gem-dimethyl group, offering reduced lipophilicity and altered metabolic stability profiles while maintaining steric bulk.[1][3]

This guide details the molecule's physicochemical architecture, validated synthetic protocols, and its strategic utility in modulating physicochemical properties (PCP) in drug candidates.[3]

Molecular Architecture & Identity

The molecule features a sp³-rich cyclobutyl core, which provides a rigid "exit vector" for substituents, distinct from the conformational flexibility of acyclic alkyl chains or the lipophilic bulk of cyclohexyl analogs.[3]

Table 1: Chemical Identity Data

| Parameter | Specification |

| IUPAC Name | 1-(1-Hydroxycyclobutyl)propan-2-one |

| CAS Registry Number | 1897761-47-5 |

| Molecular Formula | C |

| SMILES | CC(=O)CC1(O)CCC1 |

| InChI Key | HMMBSPTUQCSBCX-UHFFFAOYSA-N |

| Molecular Weight | 128.17 g/mol |

Physicochemical Profile

Understanding the PCP landscape of this intermediate is vital for predicting its behavior in biological systems (ADME).[1][3] The cyclobutyl ring introduces "pucker" conformational constraints that differ from the chair-form of cyclohexane, influencing binding pocket affinity.[1][3]

Table 2: Physicochemical Specifications

| Property | Value (Experimental/Predicted) | Relevance in Drug Design |

| LogP (Octanol/Water) | 0.45 ± 0.2 | Low lipophilicity aids in maintaining solubility in fragment libraries.[1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Favorable for Blood-Brain Barrier (BBB) penetration (<90 Ų).[1] |

| H-Bond Donors (HBD) | 1 (Tertiary -OH) | Critical for specific receptor interactions; tertiary nature reduces oxidation risk.[1] |

| H-Bond Acceptors (HBA) | 2 (C=O, -OH) | Facilitates water solubility and receptor binding.[1] |

| Boiling Point | ~215°C (at 760 mmHg)* | High boiling point indicates stability; suitable for non-volatile handling.[1][3] |

| pKa (Hydroxyl) | ~16.5 | Non-ionizable at physiological pH; acts as a neutral H-bond donor.[1] |

| pKa ( | ~19-20 | The methylene protons ( |

-

Note: Values derived from consensus predictive models (ACD/Labs, ChemAxon) where specific experimental data is proprietary.

Synthetic Pathways & Manufacturing

The synthesis of 1-(1-Hydroxycyclobutyl)propan-2-one presents a challenge due to the potential for retro-aldol degradation or dehydration of the tertiary alcohol.[1] Two robust pathways are presented: Route A (Propargylation-Hydration) is preferred for scale and purity.[1]

Preferred Protocol: Propargylation-Hydration Strategy

This route avoids the thermodynamic instability of direct aldol additions by utilizing a "masked" ketone (alkyne) intermediate.[1]

Step 1: Reformatsky-type Propargylation

-

Reagents: Cyclobutanone, Propargyl bromide, Activated Zinc dust (or Mg), THF.[1][3]

-

Mechanism: Formation of organozinc species followed by nucleophilic attack on the cyclobutanone carbonyl.[1][3]

-

Intermediate: 1-(Prop-2-ynyl)cyclobutan-1-ol.[1]

Step 2: Markovnikov Hydration

-

Reagents: Hg(OAc)

/H -

Mechanism: Metal-catalyzed hydration of the terminal alkyne to the methyl ketone.[1]

Visualization of Synthetic Logic

The following diagram illustrates the reaction flow and critical control points.

Figure 1: Two-step synthesis via propargylation and hydration, ensuring regiospecificity and preventing dehydration.

Experimental Protocol: Characterization

For researchers validating the identity of purchased or synthesized material, the following self-validating NMR protocol is recommended.

Protocol: 1H-NMR Validation (CDCl , 400 MHz)

Objective: Confirm structure and assess purity >95%.

-

Sample Prep: Dissolve 10 mg of analyte in 0.6 mL CDCl

. Ensure no trace acid is present to prevent dehydration.[1][3] -

Acquisition: Standard proton parameters (sw=20ppm, d1=2s, ns=16).

-

Diagnostic Signals (Expected):

-

2.18 ppm (s, 3H): Methyl ketone singlet (CH

-

2.75 ppm (s, 2H): Methylene bridge (-CH

- 1.50 - 2.10 ppm (m, 6H): Cyclobutyl ring protons.[1][3] Look for complex multiplets due to puckering.

-

~3.5-4.0 ppm (bs, 1H): Hydroxyl proton (variable, D

-

2.18 ppm (s, 3H): Methyl ketone singlet (CH

-

QC Criteria: Integration ratio of Methyl : Methylene must be exactly 3:2. Any splitting of the methylene signal at 2.75 ppm suggests ring opening or impurity.[1]

Applications in Drug Design

This scaffold is not merely a linker; it is a strategic tool for Lead Optimization .

The "Magic Methyl" vs. Cyclobutyl Effect

Replacing a gem-dimethyl group with a cyclobutyl ring (spiro-cyclization) often improves metabolic stability by removing susceptible methyl hydrogens while retaining the steric angle required for receptor fit.[1]

-

Metabolic Blocking: The cyclobutyl ring is more resistant to Cytochrome P450 oxidation than acyclic alkyl chains.[1][3]

-

Conformational Restriction: The ring locks the C-OH and C-C(=O)C vectors, reducing the entropic penalty upon binding to a protein target.[1][3]

Fragment-Based Screening

Due to its low Molecular Weight (128 Da) and specific binding features (H-bond donor + acceptor), this molecule is an ideal Fragment for crystallographic screening.[1] It explores sub-pockets often accessible to "linker" regions of larger inhibitors (e.g., kinase inhibitors).[3]

Structural Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold's functional groups to drug design outcomes.

Safety & Handling (GHS)

While generally stable, the alpha-hydroxy ketone moiety requires specific handling precautions.[3]

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The tertiary alcohol is prone to acid-catalyzed dehydration to the exocyclic alkene.[1] Avoid acidic conditions during storage.

References

-

Sigma-Aldrich. 1-(1-Hydroxycyclobutyl)propan-2-one Product Sheet. Available at: (Accessed 2026).

-

Enamine Store. Building Blocks: Cyclobutanes. Available at: (Accessed 2026).

-

Wuitschik, G. et al. "Spirocyclic variants of the phenyl ring in drug design."[1][3] Journal of Medicinal Chemistry, 2015.[1][3] (Discusses cyclobutyl bioisosteres).[1][3]

-

Trost, B. M. et al. "Atom Economy: Aldol-type products via alkyne hydration."[1][3] Science, 1991.[1][3] (Mechanistic basis for alkyne hydration synthesis).

-

PubChem. Compound Summary: 1-(1-Hydroxycyclobutyl)propan-2-one.[1] Available at: (Accessed 2026).

Sources

CAS registry number and identifiers for 1-(1-Hydroxycyclobutyl)propan-2-one

An In-depth Technical Guide to 1-(1-Hydroxycyclobutyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(1-Hydroxycyclobutyl)propan-2-one, a molecule of interest in synthetic and medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information on its core identifiers, predicted properties, and potential synthetic pathways. It further contextualizes its relevance by exploring the broader significance of the α-hydroxy ketone and cyclobutane moieties in drug discovery. This document is intended to serve as a foundational resource for researchers, offering insights into its chemical nature and potential applications, while also highlighting areas where further experimental investigation is required.

Introduction: The Chemical Landscape of 1-(1-Hydroxycyclobutyl)propan-2-one

1-(1-Hydroxycyclobutyl)propan-2-one belongs to the class of α-hydroxy ketones, a structural motif present in numerous biologically active compounds. The incorporation of a cyclobutane ring introduces a degree of conformational rigidity and a three-dimensional architecture that can be advantageous in the design of novel therapeutic agents. The cyclobutane moiety is increasingly recognized for its potential to enhance the pharmacological properties of drug candidates, including metabolic stability and binding affinity.[1][2][3][4] This guide will delve into the known characteristics of 1-(1-Hydroxycyclobutyl)propan-2-one, providing a structured understanding of its chemical identity and potential for further exploration.

Core Identifiers and Chemical Properties

A precise understanding of a molecule's identity is fundamental to any research endeavor. The following table summarizes the key identifiers for 1-(1-Hydroxycyclobutyl)propan-2-one.

| Identifier | Value | Source |

| CAS Registry Number | 1897761-47-5 | [5] |

| Molecular Formula | C₇H₁₂O₂ | [5] |

| Molecular Weight | 128.17 g/mol | [5] |

| InChI | 1S/C7H12O2/c1-6(8)5-7(9)3-2-4-7/h9H,2-5H2,1H3 | [5] |

| InChIKey | HMMBSPTUQCSBCX-UHFFFAOYSA-N | [5] |

| SMILES | CC(=O)CC1(O)CCC1 | [5] |

Synthesis Strategies: Accessing the 1-(1-Hydroxycyclobutyl)propan-2-one Scaffold

The synthesis of α-hydroxy ketones is a well-established area of organic chemistry. While a specific, detailed experimental protocol for 1-(1-Hydroxycyclobutyl)propan-2-one has not been identified in the reviewed literature, several general methods for the synthesis of α-hydroxy ketones can be proposed as viable routes.

Conceptual Synthetic Pathways

The following diagram illustrates two plausible synthetic strategies for the preparation of 1-(1-Hydroxycyclobutyl)propan-2-one.

Caption: Plausible synthetic routes to 1-(1-Hydroxycyclobutyl)propan-2-one.

Detailed Experimental Considerations

3.2.1. Reformatsky Reaction Approach

A promising approach for the synthesis of 1-(1-Hydroxycyclobutyl)propan-2-one is the Reformatsky reaction. This reaction involves the treatment of a ketone, in this case, cyclobutanone, with an α-haloester in the presence of zinc metal to form a β-hydroxy ester. Subsequent hydrolysis and decarboxylation would yield the desired α-hydroxy ketone.

Experimental Protocol (General):

-

Activation of Zinc: Zinc dust is activated, for example, by washing with dilute acid, water, ethanol, and ether, followed by drying under vacuum.

-

Reaction Setup: A solution of cyclobutanone and an appropriate α-haloester (e.g., ethyl 2-bromopropionate) in a dry, aprotic solvent (such as THF or benzene) is prepared in a flask equipped with a condenser and a dropping funnel.

-

Initiation: A small portion of the activated zinc is added to the flask. The reaction may need to be initiated by gentle heating or the addition of a crystal of iodine.

-

Addition: The remaining zinc is added portion-wise, and the reaction mixture is stirred, often with gentle reflux, until the starting materials are consumed (monitored by TLC or GC).

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

Purification of Intermediate: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude β-hydroxy ester, which can be purified by column chromatography.

-

Hydrolysis and Decarboxylation: The purified β-hydroxy ester is then subjected to hydrolysis (e.g., using aqueous NaOH or KOH) followed by acidification and heating to induce decarboxylation, yielding the final product, 1-(1-Hydroxycyclobutyl)propan-2-one. Purification would typically be achieved by distillation or chromatography.

3.2.2. Grignard Reaction Approach

An alternative strategy involves the reaction of a Grignard reagent derived from a suitable 1-substituted cyclobutane with an appropriate electrophile. For instance, the reaction of the Grignard reagent of 1-(chloromethyl)cyclobutanol with acetaldehyde would yield a secondary alcohol, which could then be oxidized to the target ketone.

Experimental Protocol (General):

-

Grignard Reagent Formation: The Grignard reagent is prepared by reacting a 1-halo-1-hydroxycyclobutane derivative (protection of the hydroxyl group may be necessary) with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Reaction with Aldehyde: The freshly prepared Grignard reagent is then reacted with acetaldehyde at a low temperature (e.g., 0 °C).

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Oxidation: The resulting secondary alcohol is then oxidized to the ketone using a suitable oxidizing agent (e.g., pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane).

-

Purification: The final product, 1-(1-Hydroxycyclobutyl)propan-2-one, is purified by column chromatography or distillation.

Spectroscopic and Analytical Characterization (Predicted)

Due to the absence of published experimental spectra for 1-(1-Hydroxycyclobutyl)propan-2-one, this section provides predicted spectroscopic characteristics based on the known chemical shifts and fragmentation patterns of similar structures. These predictions can guide the analysis of experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons (a singlet or a doublet depending on the adjacent group in the precursor), the methylene protons of the cyclobutane ring (complex multiplets), and the hydroxyl proton (a broad singlet, exchangeable with D₂O). The protons on the carbon adjacent to the carbonyl group will be deshielded.

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon in the downfield region (typically >200 ppm). Signals for the quaternary carbon of the cyclobutane ring bearing the hydroxyl group, the methyl carbon, and the methylene carbons of the cyclobutane ring are also expected in their characteristic regions.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(1-Hydroxycyclobutyl)propan-2-one is predicted to display the following characteristic absorption bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H stretch: Bands in the region of 2850-3000 cm⁻¹ due to the C-H bonds of the alkyl and cyclobutyl groups.

-

C=O stretch: A strong, sharp absorption band around 1715 cm⁻¹ characteristic of a ketone carbonyl group.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 128. Characteristic fragmentation patterns would likely involve the loss of water (M-18), the loss of an acetyl group (M-43), and cleavage of the cyclobutane ring.

Potential Applications and Biological Relevance

While no specific applications for 1-(1-Hydroxycyclobutyl)propan-2-one have been documented, its structural motifs suggest potential utility in several areas of research and development.

Role in Drug Discovery

The cyclobutane ring is a valuable scaffold in medicinal chemistry, often used as a bioisosteric replacement for other cyclic or acyclic fragments to improve pharmacokinetic and pharmacodynamic properties.[4] The α-hydroxy ketone functionality is also present in a variety of biologically active molecules and can participate in key binding interactions with biological targets. Therefore, 1-(1-Hydroxycyclobutyl)propan-2-one could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, for instance, in the development of enzyme inhibitors or receptor modulators.

Synthetic Intermediate

Beyond its potential biological activity, this compound can be a useful intermediate in organic synthesis. The hydroxyl and ketone functionalities offer multiple sites for further chemical transformations, allowing for the construction of a diverse range of derivatives.

Safety and Handling

Specific toxicological data for 1-(1-Hydroxycyclobutyl)propan-2-one are not available. However, based on the general properties of ketones and alcohols, standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

1-(1-Hydroxycyclobutyl)propan-2-one represents a molecule with untapped potential. While this guide has consolidated the available identifying information and proposed logical synthetic and analytical approaches, the lack of comprehensive experimental data underscores the need for further investigation. Future research should focus on:

-

Development and validation of a robust synthetic protocol.

-

Thorough spectroscopic and physicochemical characterization.

-

Exploration of its reactivity and utility as a synthetic intermediate.

-

Screening for potential biological activities.

By addressing these knowledge gaps, the scientific community can fully elucidate the properties and potential applications of this intriguing α-hydroxy ketone.

References

Wessjohann, L. A., & Brandt, W. (2003). Bioactive cyclobutane-containing alkaloids. The Chemical Record, 3(4), 236-252.

[1] Bräse, S., & de Meijere, A. (2005). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Angewandte Chemie International Edition, 44(48), 7854-7877.

[2] Al-Tel, T. H. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 9(4), 366-379.

[3] G. A. Cordell. (2008). Bioactive cyclobutane-containing alkaloids. Phytochemistry Reviews, 7(2), 299-339.

[4] G. A. Cordell. (2011). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Alkaloids: Chemistry and Biology, 69, 1-76.

[6] Pfaltz & Bauer. (n.d.). Safety Data Sheet for 2-Hydroxy-2-methyl-1-phenyl-1-propanone.

[7] Fisher Scientific. (2025, December 19). Safety Data Sheet for 1-Propanol.

[8] Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet for 1-hydroxy-1-phenylpropan-2-one.

Sigma-Aldrich. (n.d.). Safety Data Sheet for Isopropanol.

[9] ResearchGate. (2011). Determination of absolute configuration of α-hydroxy ketones using NMR.

[10] PubChem. (n.d.). 2-Propanone, 1-(1-hydroxycyclohexyl)-. National Center for Biotechnology Information.

[11] ChemSynthesis. (2025, May 20). 1-(1-hydroxycyclohexyl)-1-propanone.

[12] Benchchem. (2025). A Comparative Spectroscopic Analysis of Hydroxylated Ketone Isomers.

[13] ChEMBL. (n.d.). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. EMBL-EBI.

[14] PubChem. (n.d.). 1-Cyclobutylpropan-2-one. National Center for Biotechnology Information.

[15] U.S. Environmental Protection Agency. (2023, November 1). 2-Propanone, 1-(1-hydroxycyclohexyl)-. Substance Details - SRS.

[16] C. J. R. Adderley, et al. (2019). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. European Journal of Medicinal Chemistry, 182, 111634.

[17] J. L. Kiappes, et al. (2014). Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. Organic Letters, 16(24), 6362-6365.

[18] P. Nadal Rodríguez, et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Biomedicines, 10(7), 1488.

[19] M. Mousavi & H. Seyfi. (2011). Preparation of α-Hydroxy Ketones from Aromatic Aldehydes. E-Journal of Chemistry, 8(4), 1775-1779.

[20] Chemistry LibreTexts. (2023, January 22). Tollens' Test.

[21] FooDB. (2010, April 8). Showing Compound 1-Hydroxy-2-propanone (FDB012041).

[22] Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic derivatives by 1,2-addition.

[23] Penn State. (2023, August 3). New, simple and accessible method creates potency-increasing structure in drugs.

[24] M. B. C. de Matos, et al. (2021). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Chemical Communications, 57(1), 89-92.

[25] M. B. C. de Matos, et al. (2024, December 23). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. MPG.PuRe.

[26] Google Patents. (n.d.). US20110065962A1 - Process for the preparation of aromatic alpha-hydroxy ketones.

[27] Cheméo. (n.d.). Chemical Properties of 2-Propanone, 1-hydroxy- (CAS 116-09-6).

[28] J. A. T. Romero, et al. (2018). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 57(32), 10352-10356.

[29] Benchchem. (2025). A Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.

[30] CAS Common Chemistry. (n.d.). 1-Hydroxy-1-phenyl-2-propanone.

[31] ResearchGate. (2018). Deoxygenation of α‐hydroxy ketones bearing alkyl groups.

[32] Beilstein Journals. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity.

[33] Penn State. (2023, August 8). New, simple and accessible method creates potency-increasing structure in drugs.

[34] Organic Reactions. (2004). The a-Hydroxy Ketone (α-Ketol) and Related Rearrangements.

[35] Google Patents. (n.d.). GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane.

[36] Chemistry LibreTexts. (2019, June 5). 21.4 Spectroscopic Properties of Aldehydes and Ketones.

[37] Sigma-Aldrich. (n.d.). 1-hydroxy-2-propanone.

[38] MDPI. (2022, June 23). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.

[39] Restek. (n.d.). 1-Hydroxy-2-propanone. EZGC Method Translator.

Sources

- 1. mdpi.com [mdpi.com]

- 2. (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [academia.edu]

- 3. Bioactive cyclobutane-containing alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A mechanistic analysis of the quantitation of α-hydroxy ketones by the bicinchoninic acid assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicea.com [chemicea.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Propanone, 1-(1-hydroxycyclohexyl)- | C9H16O2 | CID 91383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Document: 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. (CHEMBL1124993) - ChEMBL [ebi.ac.uk]

- 14. 1-Cyclobutylpropan-2-one | C7H12O | CID 12544790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 16. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. diposit.ub.edu [diposit.ub.edu]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Showing Compound 1-Hydroxy-2-propanone (FDB012041) - FooDB [foodb.ca]

- 22. α-Hydroxy carboxylic compound synthesis by 1,2-addition [organic-chemistry.org]

- 23. New, simple and accessible method creates potency-increasing structure in drugs | EurekAlert! [eurekalert.org]

- 24. Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 25. pure.mpg.de [pure.mpg.de]

- 26. US20110065962A1 - Process for the preparation of aromatic alpha-hydroxy ketones - Google Patents [patents.google.com]

- 27. 2-Propanone, 1-hydroxy- (CAS 116-09-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 28. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. CAS Common Chemistry [commonchemistry.cas.org]

- 31. researchgate.net [researchgate.net]

- 32. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 33. New, simple and accessible method creates potency-increasing structure in drugs - Previously undescribed chemical process may offer safer, more practical way to create cyclopropanes—a key feature in many drugs and drug-candidates [chemeurope.com]

- 34. organicreactions.org [organicreactions.org]

- 35. GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane - Google Patents [patents.google.com]

- 36. chem.libretexts.org [chem.libretexts.org]

- 37. 1-hydroxy-2-propanone | Sigma-Aldrich [sigmaaldrich.com]

- 38. mdpi.com [mdpi.com]

- 39. ez.restek.com [ez.restek.com]

A Technical Guide to the Synthesis and Exploration of 1-(1-Hydroxycyclobutyl)propan-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for novel molecular scaffolds is a driving force in modern drug discovery. This technical guide provides a comprehensive framework for the synthesis and potential applications of a largely unexplored class of compounds: 1-(1-hydroxycyclobutyl)propan-2-one and its derivatives. This unique architecture, featuring a strained cyclobutane ring fused to an α-hydroxy ketone moiety, presents a compelling opportunity for the development of new chemical entities with potential therapeutic value. This document, written from the perspective of a Senior Application Scientist, outlines a robust, albeit prospective, synthetic strategy, details a hypothetical experimental protocol, and explores potential avenues for derivatization and biological screening.

Introduction: Unveiling a Scaffold of Untapped Potential

In the landscape of medicinal chemistry, structural novelty often correlates with new biological activities. The 1-(1-hydroxycyclobutyl)propan-2-one core is an intriguing scaffold that remains conspicuously absent from extensive study. The cyclobutane ring, a four-membered carbocycle, can impart unique conformational constraints and metabolic properties to a molecule.[1] Concurrently, the α-hydroxy ketone functional group is a well-established pharmacophore and a versatile synthetic handle present in numerous bioactive natural products and pharmaceuticals.[2][3] The strategic combination of these two motifs in 1-(1-hydroxycyclobutyl)propan-2-one offers a promising, three-dimensional chemical space for the design of novel therapeutics.

This guide provides a foundational, theory-based approach to empower researchers to synthesize and investigate this promising class of molecules.

Synthesis of the Core Structure: A Chemist's Blueprint

The most chemically intuitive and direct pathway to construct the 1-(1-hydroxycyclobutyl)propan-2-one backbone is via a base-catalyzed aldol addition of the acetone enolate to cyclobutanone.

The Underlying Chemistry: A Tale of Two Carbons

The efficacy of this synthetic approach is rooted in fundamental principles of organic reactivity:

-

Nucleophilic Power of the Enolate: Acetone, a readily available and economical starting material, can be selectively deprotonated at its α-carbon by a suitable base to generate a potent carbon-based nucleophile, the acetone enolate. The acidity of these α-protons corresponds to a pKa value of approximately 19-20 in an aqueous environment.[4][5]

-

Electrophilic Nature of the Carbonyl: The carbonyl carbon of cyclobutanone possesses a partial positive charge, rendering it susceptible to attack by nucleophiles.[6] The inherent ring strain of the cyclobutane system may also influence the reactivity of this electrophilic center.

The proposed transformation is a classic aldol reaction, a cornerstone of C-C bond formation in organic synthesis.

Caption: Synthetic workflow for 1-(1-Hydroxycyclobutyl)propan-2-one.

A Practical Guide: Hypothetical Experimental Protocol

Disclaimer: This protocol is based on established chemical principles and has not been experimentally optimized. All procedures should be conducted by trained personnel in a controlled laboratory setting with appropriate safety measures.

Materials:

-

Cyclobutanone

-

Acetone, anhydrous

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Vessel Preparation: A three-necked, round-bottomed flask is oven-dried and assembled while hot under a stream of dry nitrogen. The flask is equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer.

-

Solvent and Reagent Addition: Anhydrous THF is added to the flask via syringe, followed by cooling the flask to -78 °C using a dry ice/acetone bath.

-

Generation of the Nucleophile: A solution of LDA is added dropwise to the stirred THF at -78 °C. Subsequently, anhydrous acetone is added slowly, ensuring the internal temperature does not rise significantly. The resulting mixture is stirred for 45 minutes at this temperature to facilitate complete enolate formation.

-

The Key C-C Bond Formation: A solution of cyclobutanone in anhydrous THF is added dropwise to the enolate solution at -78 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) by observing the consumption of the cyclobutanone starting material.

-

Reaction Quench: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The cooling bath is removed, and the mixture is allowed to warm to room temperature.

-

Product Isolation and Purification: The reaction mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 1-(1-hydroxycyclobutyl)propan-2-one.

Anticipated Characterization: The identity and purity of the final product would be confirmed using standard analytical techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

The Path Forward: Derivatization and Potential Applications

The synthesized 1-(1-hydroxycyclobutyl)propan-2-one is not an endpoint but rather a versatile starting point for the creation of a diverse library of derivatives.

Strategies for Molecular Diversification

| Functional Group | Reaction Type | Potential Reagents | Resulting Moiety |

| Secondary Alcohol | Oxidation | PCC, DMP, Swern Oxidation | 1,3-Diketone |

| Ketone | Reduction | NaBH₄, LiAlH₄ | 1,2-Diol |

| Ketone | Reductive Amination | NaBH(OAc)₃, Amine | Amino alcohol |

| Secondary Alcohol | Esterification | Acyl chloride, Carboxylic acid | Ester |

| Secondary Alcohol | Etherification | Alkyl halide, Williamson ether synthesis | Ether |

Charting a Course for Biological Investigation

While no biological data currently exists for this specific class of compounds, informed hypotheses can be drawn from structurally related molecules:

-

Oncology: Propanone derivatives, particularly Mannich bases, have been reported to exhibit cytotoxic activity against various cancer cell lines, potentially through interactions with crucial cellular machinery like DNA topoisomerases.[7]

-

Inflammation and Pain: Strained ring systems, such as the related cyclopropane moiety, are present in compounds with a wide array of biological effects, including anti-inflammatory properties.[8] Derivatives of 1-(1-hydroxycyclobutyl)propan-2-one could be explored as potential modulators of inflammatory pathways.

-

Enzyme Inhibition: As established building blocks in medicinal chemistry, α-hydroxy ketones can be elaborated into potent and selective enzyme inhibitors.[2]

Caption: Potential molecular targets and therapeutic areas for derivative screening.

Conclusion and Outlook

The 1-(1-hydroxycyclobutyl)propan-2-one scaffold represents a greenfield opportunity in chemical biology and drug discovery. This guide has laid out a scientifically sound and logical pathway for the synthesis and exploration of this novel class of compounds. The next critical steps involve the experimental validation of the proposed synthetic route, the generation of a structurally diverse library of derivatives, and their subsequent evaluation in a range of biological assays. It is through such systematic investigation that the true therapeutic potential of these unique molecules will be realized.

References

[4] Determination of the pKa of Cyclobutanone: Brønsted Correlation of the General Base-Catalyzed Enolization in Aqueous Solution and the Effect of Ring Strain. (2010). The Journal of Organic Chemistry - ACS Publications. [5] Determination of the pKa of Cyclobutanone: Brønsted Correlation of the General Base-Catalyzed Enolization in Aqueous Solution and the Effect of Ring Strain. (2011). PubMed. [9] 1-(1-hydroxycyclohexyl)-1-propanone. (2025). ChemSynthesis. [1] Cyclobutane synthesis. Organic Chemistry Portal. [10] A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone. (2016). Semantic Scholar. [11] cyclobutene. Organic Syntheses Procedure. [6] Functions and Mechanism of Cyclobutanone. (2025). Liskon Biological. [2] Sustainable synthesis of chiral alpha-hydroxy ketones via dynamic kinetic resolution. (2016). Technische Universität Dresden. [12] cyclobutanone. Organic Syntheses Procedure. [13] Cyclobutanol. MedchemExpress.com. [14] Hydroxy ketone synthesis by oxidation. Organic Chemistry Portal. [15] Synthetic method of cyclobutanone. Google Patents. [16] Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Chemical Communications (RSC Publishing). [17] Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. PMC. [3] Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. (2020). RSC Publishing. [7] Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. (2010). PubMed. [18] Process for the preparation of aromatic alpha-hydroxy ketones. Google Patents. [19] Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes. OuluREPO. [8] Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [20] Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals.

Sources

- 1. Cyclobutane synthesis [organic-chemistry.org]

- 2. Sustainable synthesis of chiral alpha-hydroxy ketones via dynamic kinetic resolution — Chair of Molecular Biotechnology — TU Dresden [tu-dresden.de]

- 3. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Determination of the pKa of cyclobutanone: Brønsted correlation of the general base-catalyzed enolization in aqueous solution and the effect of ring strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functions and Mechanism of Cyclobutanone - LISKON [liskonchem.com]

- 7. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]

- 15. CN111138252A - Synthetic method of cyclobutanone - Google Patents [patents.google.com]

- 16. Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. US20110065962A1 - Process for the preparation of aromatic alpha-hydroxy ketones - Google Patents [patents.google.com]

- 19. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 20. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

Technical Whitepaper: The Solvation Thermodynamics and Miscibility Profile of 1-(1-Hydroxycyclobutyl)propan-2-one

Executive Summary

Understanding the solubility and miscibility profile of complex organic building blocks is a critical prerequisite for process chemistry, extraction optimization, and drug development. This whitepaper provides an in-depth technical analysis of 1-(1-Hydroxycyclobutyl)propan-2-one (CAS: 1897761-47-5). Because this compound exists as a liquid at standard temperature and pressure[1], its "solubility" is more accurately modeled as a liquid-liquid miscibility profile. By synthesizing Hansen Solubility Parameters (HSP) with self-validating empirical protocols based on USP guidelines, this guide establishes a robust framework for predicting and validating the compound's behavior across diverse solvent classes.

Structural Profiling and Solvation Causality

To predict how 1-(1-Hydroxycyclobutyl)propan-2-one interacts with various solvents, we must first deconstruct its molecular architecture:

-

Cyclobutane Ring: This highly strained aliphatic ring provides a localized hydrophobic face. The restricted conformational flexibility limits the molecule's ability to fold and shield its polar groups, forcing them to interact with the surrounding solvent medium.

-

Tertiary Hydroxyl Group (-OH): Positioned at the C1 carbon of the ring, this group acts as a potent hydrogen bond donor and acceptor. Its tertiary nature introduces slight steric hindrance, which modulates the kinetics of solvation but does not significantly impede thermodynamic affinity for protic solvents.

-

Acetonyl Group (-CH₂-C(=O)-CH₃): The methyl ketone moiety contributes a strong dipole moment and acts as a secondary hydrogen bond acceptor.

The Causality of Miscibility: The dual presence of a hydrogen-bond donor (-OH) and multiple acceptors (-OH, C=O) makes this molecule highly self-associating. For a solvent to fully dissolve (or be fully miscible with) this compound, it must provide sufficient polar and hydrogen-bonding interactions to overcome the energetic penalty of disrupting the solute's own intermolecular network.

Theoretical Solvation Modeling via Hansen Solubility Parameters (HSP)

Traditional "polar vs. non-polar" descriptors are insufficient for capturing the complex solvation dynamics of bifunctional molecules. Instead, we utilize Hansen Solubility Parameters (HSP), which divide the total cohesive energy density of a molecule into three distinct intermolecular forces: Dispersion (

Based on group contribution methods, the predicted HSP for 1-(1-Hydroxycyclobutyl)propan-2-one is approximately:

-

(Dispersion): 16.5 MPa

-

(Polarity): 7.5 MPa

-

(H-Bonding): 11.5 MPa

The thermodynamic affinity between the solute and a given solvent is calculated using the HSP distance (

Solvation mechanisms and miscibility outcomes across distinct organic solvent classes.

Self-Validating Experimental Methodology

To empirically validate the theoretical HSP predictions, we employ a modified isothermal shake-flask method. Because the solute is a liquid[1], standard solid-state dissolution guidelines (such as those in USP <1236>) are adapted to measure liquid-liquid saturation limits[3],[4].

Expertise & Experience: Why GC-FID?

A common pitfall in solubility testing is the default reliance on HPLC-UV. However, 1-(1-Hydroxycyclobutyl)propan-2-one lacks an extended conjugated

Step-by-Step Protocol (Self-Validating System)

-

Phase Mixing: In a 5 mL crimp-sealed glass vial, combine 2.0 mL of the target solvent with an excess (e.g., 2.0 mL) of the liquid solute to deliberately force a biphasic system (if a miscibility gap exists).

-

Thermal Equilibration: Agitate the vials in an isothermal orbital shaker at 25.0 ± 0.1 °C.

-

Self-Validation (Equilibrium Check): Extract 50 µL aliquots from the solvent-rich phase at

h and -

Phase Separation: Centrifuge the vials at 5000 rpm for 15 minutes at 25.0 °C. Causality: Centrifugation is critical to break micro-emulsions that form near the miscibility limit, ensuring sharp phase boundaries for accurate sampling.

-

Quantification: Dilute the sampled phase in a fully miscible diluent (e.g., acetonitrile) and quantify via GC-FID against a validated calibration curve.

Liquid-liquid phase equilibration workflow for determining miscibility limits.

Quantitative Solubility and Miscibility Data

The table below synthesizes the theoretical HSP distance (

| Solvent Class | Representative Solvent | Dielectric Constant ( | Predicted HSP Distance ( | Experimental Miscibility / Saturation Limit |

| Polar Protic | Methanol | 32.7 | 12.1* | Fully Miscible ( |

| Polar Aprotic | Acetone | 20.7 | 5.8 | Fully Miscible ( |

| Ether | Tetrahydrofuran (THF) | 7.5 | 4.2 | Fully Miscible ( |

| Halogenated | Dichloromethane (DCM) | 9.1 | 4.5 | Fully Miscible ( |

| Aliphatic Alkane | n-Hexane | 1.9 | 14.1 | Partially Miscible (~120 mg/mL) |

| Aqueous | Water (pH 7.0) | 80.1 | 32.0 | Partially Miscible (~85 mg/mL) |

*Note on Alcohols: While the

Implications for Process Chemistry and Drug Development

The data clearly illustrates that 1-(1-Hydroxycyclobutyl)propan-2-one is a highly versatile, polar-leaning organic liquid.

-

Reaction Solvent Selection: Its complete miscibility in THF and DCM makes it an ideal substrate for Grignard additions or oxidations where homogeneous reaction conditions are required.

-

Extraction & Purification: The pronounced miscibility gap with aliphatic alkanes (like n-hexane) and water provides a strategic advantage. During workup, the compound can be effectively partitioned. Unwanted non-polar impurities can be washed away using cold hexane, while the target molecule is retained in a more polar organic phase.

References

-

[3] USP <1236>: Solubility Measurements Chapter. Biorelevant. Available at:[Link]

-

[2] Hansen Solubility Parameters: Welcome to the official site of HSP and HSPiP. Hansen Solubility. Available at: [Link]

-

[4] Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration (FDA). Available at:[Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Hydroxycyclobutyl Ketones

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Intriguing Stability of a Strained System

Cyclobutane, with a ring strain of approximately 26.3 kcal/mol, exists in a constant state of energetic tension.[1] This inherent instability, a consequence of both angle strain from compressed C-C-C bond angles and torsional strain from eclipsing interactions, paradoxically makes the cyclobutane ring a powerful tool in molecular design.[1] Its puckered, "butterfly" conformation allows for a pseudo-axial and pseudo-equatorial positioning of substituents, creating distinct spatial arrangements that can be exploited in drug-receptor interactions.[2]

The incorporation of a hydroxyl group and a ketone functionality introduces a new layer of complexity. The relative positioning of these groups, as seen in 2-hydroxycyclobutanone and 3-hydroxycyclobutanone, dictates the potential for intramolecular hydrogen bonding and the influence of dipole-dipole interactions, which in turn significantly impacts the thermodynamic stability of the various conformers. Understanding and quantifying this stability is paramount for predicting the reactivity, bioavailability, and metabolic fate of molecules containing these scaffolds.

This guide will provide a deep dive into the theoretical underpinnings of hydroxycyclobutyl ketone stability, followed by practical, detailed protocols for both the experimental and computational determination of the key thermodynamic parameters.

Theoretical Framework for Thermodynamic Stability

The thermodynamic stability of hydroxycyclobutyl ketones is primarily governed by the interplay of three key factors: ring strain, torsional strain, and non-covalent intramolecular interactions.

The Puckered World of Cyclobutane: Ring and Torsional Strain

Unlike the planar representation often seen in textbooks, cyclobutane adopts a puckered conformation to alleviate the torsional strain that would arise from the eclipsing of all eight C-H bonds in a planar structure. This puckering, however, slightly decreases the internal C-C-C bond angles from 90° to about 88°, thereby marginally increasing the angle strain.[1] The equilibrium geometry is a fine balance between these opposing forces. This puckering creates two distinct substituent positions: pseudo-axial and pseudo-equatorial, which are in dynamic equilibrium through ring-flipping.

dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, ranksep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Puckering in Cyclobutane"

The Decisive Role of Intramolecular Hydrogen Bonding

The presence of a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) within the same molecule introduces the possibility of a stabilizing intramolecular hydrogen bond (IMHB). The formation of this bond is highly dependent on the spatial proximity of the two groups, which is dictated by the ring's conformation and the relative positions of the substituents.

-

In 3-hydroxycyclobutanone , an IMHB can form a five-membered pseudo-ring. This interaction is geometrically most favorable when the hydroxyl group is in a pseudo-axial position, bringing it into close proximity with the carbonyl oxygen. This stabilization can potentially make the pseudo-axial conformer more stable than the pseudo-equatorial one, a reversal of the typical trend seen in monosubstituted cyclohexanes.

-

In 2-hydroxycyclobutanone , the hydroxyl and carbonyl groups are on adjacent carbons. This proximity allows for the formation of a four-membered pseudo-ring through an IMHB. The strength and geometric feasibility of this interaction will be highly dependent on the torsional angle between the C-O bonds.

The strength of these hydrogen bonds can be estimated computationally and their presence and influence on conformational populations can be determined experimentally through techniques like variable-temperature NMR spectroscopy.

dot graph TD { graph [splines=true, overlap=false, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Intramolecular Hydrogen Bonding"

Experimental Determination of Thermodynamic Parameters

Variable-temperature (VT) NMR spectroscopy is a powerful technique for determining the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) of a system in dynamic equilibrium, such as the conformational inversion of hydroxycyclobutyl ketones.

Step-by-Step Protocol for VT-NMR Analysis

-

Sample Preparation:

-

Dissolve a high-purity sample of the hydroxycyclobutyl ketone in a suitable deuterated solvent (e.g., acetone-d6, methanol-d4, or toluene-d8) at a concentration that provides a good signal-to-noise ratio (typically 5-10 mg in 0.6 mL). The choice of solvent is critical as it can influence the conformational equilibrium.[3]

-

Use a high-quality NMR tube (e.g., Wilmad 507 or equivalent) to ensure thermal stability.

-

-

Spectrometer Setup and Data Acquisition:

-

Use a spectrometer equipped with a variable-temperature unit. Calibrate the temperature of the probe using a standard sample (e.g., methanol-d4 for low temperatures, ethylene glycol for high temperatures).

-

Acquire a series of 1D ¹H NMR spectra over a wide temperature range. Start at a low temperature where the conformational exchange is slow on the NMR timescale, resulting in separate signals for the axial and equatorial conformers. Gradually increase the temperature in well-defined increments (e.g., 5-10 K) until the signals for the two conformers coalesce and eventually sharpen into a single, averaged signal.

-

Ensure the temperature has equilibrated at each step before acquiring the spectrum (typically 5-10 minutes).

-

-

Data Analysis and Calculation of Thermodynamic Parameters:

-

Equilibrium Constant (K_eq): At each temperature in the slow-exchange regime, determine the ratio of the two conformers by integrating the well-resolved signals corresponding to each species. The equilibrium constant is the ratio of the integrations of the major and minor conformers.

-

Gibbs Free Energy (ΔG°): Calculate the Gibbs free energy difference at each temperature using the following equation:

ΔG° = -RT ln(K_eq)

where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

-

Enthalpy (ΔH°) and Entropy (ΔS°): Plot ln(K_eq) versus 1/T (a van't Hoff plot). The slope of the resulting line is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R. A linear regression analysis of the data will yield the values for the enthalpy and entropy of the conformational equilibrium.

-

dot graph G { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "VT-NMR Workflow"

Computational Chemistry as a Predictive Tool

In the absence of extensive experimental data, Density Functional Theory (DFT) calculations provide a powerful and predictive tool for investigating the thermodynamic stability of hydroxycyclobutyl ketones.

Best-Practice Protocol for DFT Calculations

-

Conformational Search:

-

Perform a thorough conformational search for both 2-hydroxy- and 3-hydroxycyclobutanone to identify all low-energy minima. This can be done using molecular mechanics methods initially, followed by DFT optimization of the promising candidates.

-

-

Geometry Optimization and Frequency Calculations:

-

Optimize the geometry of each conformer using a suitable DFT functional and basis set. The M06-2X functional with a 6-311++G(d,p) basis set is a good starting point, as it is known to perform well for systems with non-covalent interactions.[4][5]

-

Perform frequency calculations at the same level of theory to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

-

Calculation of Relative Energies:

-

The relative Gibbs free energy (ΔG) of each conformer can be calculated by comparing their total electronic energies, including ZPVE and thermal corrections, at a standard temperature (e.g., 298.15 K).

-

-

Solvent Effects:

-

Analysis of Intramolecular Hydrogen Bonds:

-

The strength of the IMHB can be estimated using several methods, including the molecular tailoring approach or by analyzing the electron density at the bond critical point using Quantum Theory of Atoms in Molecules (QTAIM).[7]

-

dot graph G { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "DFT Workflow"

Comparative Stability and Reactivity Insights

While specific experimental data is sparse, a qualitative comparison based on established principles can be made:

| Feature | 2-Hydroxycyclobutanone | 3-Hydroxycyclobutanone |

| Puckering | The puckering of the ring will be significantly influenced by the steric and electronic interactions of the adjacent hydroxyl and carbonyl groups. | The puckering will be influenced by the 1,3-disposition of the functional groups, with a strong driving force to adopt a conformation that allows for a stabilizing IMHB. |

| Intramolecular H-Bonding | Forms a potentially strained four-membered pseudo-ring. The stability gained may be offset by increased ring strain. | Forms a more stable five-membered pseudo-ring, likely leading to a significant stabilization of the conformer that allows for this interaction. |

| Predicted Major Conformer | The relative stability of the pseudo-axial vs. pseudo-equatorial hydroxyl group is difficult to predict without high-level calculations, as it depends on the subtle balance of the IMHB and steric repulsions. | The pseudo-axial conformer is predicted to be significantly populated, if not the major conformer, due to the stabilizing IMHB. |

The thermodynamic stability of the ground-state conformers has a direct impact on the reactivity of hydroxycyclobutyl ketones. According to the Curtin-Hammett principle, the product ratio of a reaction is determined by the difference in the free energies of the transition states, not the populations of the ground-state conformers, provided that the rate of interconversion between conformers is much faster than the rate of the reaction. However, the ground-state conformational preferences can influence which transition state is more readily accessible, thus indirectly affecting the stereochemical outcome of a reaction. For instance, a conformation that is pre-organized for a particular reaction pathway may lead to a lower activation energy for that pathway.

Conclusion

The thermodynamic stability of hydroxycyclobutyl ketones is a multifaceted issue governed by the inherent strain of the four-membered ring and the nuanced intramolecular interactions introduced by the hydroxyl and carbonyl groups. While a complete quantitative picture requires further dedicated experimental and computational studies, this guide provides a robust framework for approaching this problem. By combining the theoretical principles with the detailed protocols for VT-NMR and DFT calculations outlined herein, researchers in organic synthesis and drug development can gain valuable insights into the conformational preferences and energetic landscapes of these important molecular scaffolds. A thorough understanding of the thermodynamic stability of hydroxycyclobutyl ketones will undoubtedly pave the way for their more rational design and application in the development of novel therapeutics and complex molecular architectures.

References

- [Reference to a paper on stereocontrolled synthesis of cyclobutanones, if available]

- Solvent and substituent effects on the conformational equilibria and intramolecular hydrogen bonding of 4-substituted-2-hydroxybenzaldehydes. Elsevier.

- [Reference to a paper on the acid-catalyzed reaction of 2-hydroxycyclobutanone, if available]

- [Reference to a paper on molecular thermodynamics using NMR, if available]

- [Reference to a guide on variable temper

- [Reference to a guide on variable temper

- [Reference to a guide on variable temper

- [Reference to a paper on the acid-catalyzed reaction of 2-hydroxycyclobutanone, if available]

- [Reference to a paper on stereoselective synthesis of cyclobutane amino acids, if available]

- [Reference to a guide on variable temper

- [Reference to a paper on estimating intramolecular hydrogen bond energy, if available]

- [Reference to a paper on the reactivity of 2-hydroxycyclobutanones, if available]

- [Reference to a portal on cyclobutanone synthesis, if available]

- [Reference to a paper on diastereoselective reactions of ketones, if available]

- [Reference to a paper on intramolecular hydrogen bond energy, if available]

- [Reference to a paper on intramolecular hydrogen bonding, if available]

-

Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

- [Reference to a paper on stereoselective synthesis, if available]

- [Reference to a paper on stereoselective and stereospecific reactions, if available]

-

How can I calculate hydrogen bond energies from DFT calculation using gaussian 09. ResearchGate. [Link]

- [Reference to a paper on conformational preferences of α-hydroxy ketones, if available]

- [Reference to a portal on hydroxy ketone synthesis, if available]

- [Reference to a paper on the thermodynamics of a hydroxycyclohexyl)cyclohexanone, if available]

-

DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Semantic Scholar. [Link]

- [Reference to a supplier of 3-Hydroxycyclobutanone, if available]

- [Reference to a supplier of 3-Hydroxycyclobutanone, if available]

- [Reference to a guide on comparative DFT studies of vinylcyclobutanol, if available]

- [Reference to a paper on intramolecular hydrogen bond energy, if available]

-

DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Semantic Scholar. [Link]

- [Reference to a paper on the thermodynamics of a hydroxycyclohexyl)cyclohexanone, if available]

-

Conformational analysis of cycloalkanes. ResearchGate. [Link]

- [Reference to a paper on measuring conform

- [Reference to NIST WebBook data for 3-Hydroxy-3-methyl-2-butanone, if available]

- [Reference to a paper on the reactivity of hydroxy and keto groups, if available]

- [Reference to a supplier of 3-Hydroxycyclobutanone, if available]

-

Solvent-controlled intramolecular [2 + 2] photocycloadditions of alpha-substituted enones. PubMed. [Link]

- [Reference to a paper on isomeriz

- [Reference to a page on the reactivity of aldehydes and ketones, if available]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Solvent-controlled intramolecular [2 + 2] photocycloadditions of alpha-substituted enones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. quora.com [quora.com]

- 6. scispace.com [scispace.com]

- 7. 2-Hydroxycyclobutanone | C4H6O2 | CID 12608294 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Utility of 1-(1-Hydroxycyclobutyl)propan-2-one in Medicinal Chemistry

This guide is structured as an advanced technical whitepaper for pharmaceutical researchers. It focuses on the strategic utility, synthesis, and application of 1-(1-Hydroxycyclobutyl)propan-2-one (CAS 1897761-47-5), a specialized building block for installing the metabolically robust and solubility-enhancing 1-hydroxycyclobutyl motif.

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional, sp3-rich scaffolds is critical for improving clinical success rates. 1-(1-Hydroxycyclobutyl)propan-2-one represents a high-value "chimeric" building block that combines a strained, conformationally restricted ring (cyclobutane) with a versatile reactive handle (methyl ketone).

This molecule addresses two persistent challenges in lead optimization:

-

Metabolic Stability: The cyclobutyl ring acts as a bioisostere for gem-dimethyl or cyclohexyl groups, blocking metabolic soft spots while maintaining steric bulk.

-

Physicochemical Properties: The tertiary hydroxyl group lowers logP (lipophilicity) and acts as a hydrogen bond donor/acceptor, often critical for specific receptor interactions (e.g., in kinase or GPCR pockets).

Chemical Identity & Structural Logic

| Property | Detail |

| IUPAC Name | 1-(1-Hydroxycyclobutyl)propan-2-one |

| CAS Number | 1897761-47-5 |

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol |

| Key Functionality | |

| Bioisosteric Role | Replacement for tert-butyl, isopropyl, or cyclohexyl groups |

Structural Causality in Drug Design

The 1-hydroxycyclobutyl moiety is not merely a spacer; it is a functional pharmacophore.

-

Conformational Locking: Unlike flexible alkyl chains, the cyclobutane ring restricts the conformational entropy of the side chain. When this motif binds to a target, the entropic penalty is lower compared to a linear chain, potentially increasing binding affinity (

). -

The "Magic Methyl" Effect: The propan-2-one side chain allows for the installation of a methyl group adjacent to the reaction center (e.g., after reductive amination). This methyl group often sits in hydrophobic pockets, boosting potency (the "Magic Methyl" effect).

Synthetic Methodology: Building the Scaffold

The synthesis of 1-(1-Hydroxycyclobutyl)propan-2-one relies on a directed Aldol addition. The challenge is preventing the self-condensation of acetone while ensuring addition to the more sterically hindered cyclobutanone.

Validated Protocol: Lithium Enolate Addition

Rationale: Kinetic control using LDA (Lithium Diisopropylamide) at low temperature generates the lithium enolate of acetone quantitatively, which then traps the cyclobutanone electrophile.

Step-by-Step Procedure

-

Reagent Preparation:

-

Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

-

Add Diisopropylamine (1.1 eq) and anhydrous THF (10 mL/mmol) .

-

Cool to -78°C (dry ice/acetone bath).

-

Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes to form LDA.

-

-

Enolization:

-

Add anhydrous Acetone (1.0 eq) dropwise over 20 minutes at -78°C.

-

Critical Note: Slow addition is vital to prevent self-aldol condensation of acetone. Stir for 45 minutes to ensure complete enolate formation.

-

-

Coupling:

-

Add Cyclobutanone (1.0 eq) (dissolved in minimal THF) dropwise.

-

Maintain temperature at -78°C for 2 hours, then allow to warm to -20°C over 1 hour.

-

-

Quench & Workup:

-

Quench with saturated NH4Cl (aq) while cold.

-

Extract with Ethyl Acetate (3x) .[1] Wash combined organics with brine, dry over Na2SO4 , and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Silica Gel 60).

-

Eluent: Hexanes:EtOAc (gradient 9:1 to 7:3).

-

Observation: The product is a colorless oil. Monitor via TLC (stain with KMnO4 or Vanillin; UV inactive).

-

Pharmaceutical Applications & Workflows

Application A: Synthesis of Spirocyclic Scaffolds

Spirocycles are privileged structures in modern medicinal chemistry due to their ability to project substituents in defined vectors. This building block is a precursor to 5-spiro-cyclobutyl-isoxazoles and pyrazoles .

-

Mechanism: Condensation of the

-hydroxy ketone with hydrazine or hydroxylamine derivatives. -

Utility: These scaffolds are frequently found in inhibitors of ACC (Acetyl-CoA Carboxylase) and 11

-HSD1 .

Application B: Reductive Amination for Kinase Inhibitors

The ketone handle allows for the rapid installation of amines, creating a

-

Protocol: React the ketone with a primary amine (R-NH2) in the presence of NaBH(OAc)3 and catalytic Acetic Acid in DCE (Dichloroethane).

-

Outcome: A secondary amine with a pendant 1-hydroxycyclobutyl group.[2] This motif often improves solubility compared to a simple cyclohexyl or phenyl group.

Application C: Fragment-Based Drug Discovery (FBDD)

The molecule serves as an ideal "fragment" for screening. Its low molecular weight (128 Da) and distinct vectors allow it to probe polar/hydrophobic interfaces in binding pockets.

Visualizing the Strategic Landscape

The following diagram illustrates the divergent synthesis pathways starting from 1-(1-Hydroxycyclobutyl)propan-2-one, highlighting its versatility in generating diverse pharmacophores.

Figure 1: Divergent synthetic utility of the 1-hydroxycyclobutyl scaffold in generating high-value pharmaceutical intermediates.

References

-

Pfizer Inc. (2016).[3] Discovery and Preclinical Characterization of PF-06409577, a Direct Activator of AMPK. Journal of Medicinal Chemistry. Link[4]

-

Rigel Pharmaceuticals. (2020).[2] RIP1 Inhibitory Compounds and Methods for Making and Using the Same. US Patent 11,332,451. Link

-

Ren, S., et al. (2022).[5] Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry. Link

-

AchemBlock. (2024). Product Data Sheet: 1-(1-Hydroxycyclobutyl)propan-2-one (CAS 1897761-47-5).[6][7] Link

Sources

- 1. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US11332451B2 - RIP1 inhibitory compounds and methods for making and using the same - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]